![molecular formula C46H53N2O7P B14749757 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14749757.png)
3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule that features multiple functional groups, including ethers, nitriles, and phosphanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxolane ring, the introduction of the methoxyphenyl and methoxynaphthyl groups, and the attachment of the phosphanyl and nitrile groups. Each step would require specific reagents and conditions, such as:
Formation of the oxolane ring: This could be achieved through a cyclization reaction involving a diol and an appropriate leaving group.
Introduction of methoxyphenyl and methoxynaphthyl groups: These groups could be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of phosphanyl and nitrile groups: These could be introduced through nucleophilic substitution reactions using appropriate phosphanyl and nitrile precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups could be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group could be reduced to form an amine.
Substitution: The phosphanyl group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst could be used.
Substitution: Reagents such as alkyl halides or acyl chlorides could be used.
Major Products Formed
Oxidation: Methoxy groups could be converted to aldehydes or carboxylic acids.
Reduction: The nitrile group could be converted to an amine.
Substitution: New alkyl or acyl groups could be introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound could be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if the compound is being studied for its potential therapeutic properties, it could interact with specific enzymes or receptors, modulating their activity and leading to a desired biological effect. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-methoxyphenyl)phenylmethane: A simpler compound with similar methoxyphenyl groups.
3-Methoxynaphthalene: A simpler compound with a similar methoxynaphthyl group.
Di(propan-2-yl)phosphine: A simpler compound with a similar phosphanyl group.
Uniqueness
The uniqueness of “3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity could confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C46H53N2O7P |
|---|---|
Molekulargewicht |
776.9 g/mol |
IUPAC-Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H53N2O7P/c1-32(2)48(33(3)4)56(53-27-13-26-47)55-44-30-43(41-28-34-14-11-12-15-35(34)29-42(41)51-7)54-45(44)31-52-46(36-16-9-8-10-17-36,37-18-22-39(49-5)23-19-37)38-20-24-40(50-6)25-21-38/h8-12,14-25,28-29,32-33,43-45H,13,27,30-31H2,1-7H3 |
InChI-Schlüssel |
AGWNJLZSKTVYPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC6=CC=CC=C6C=C5OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


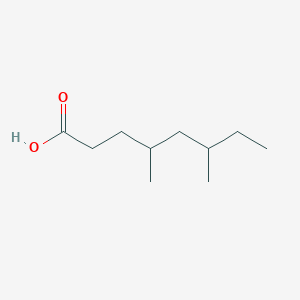

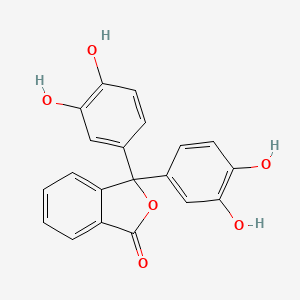
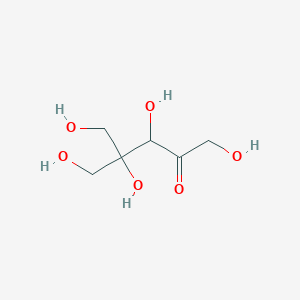

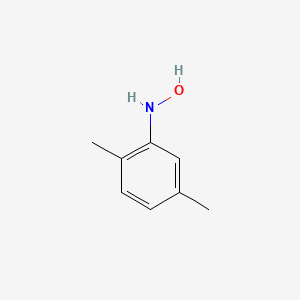
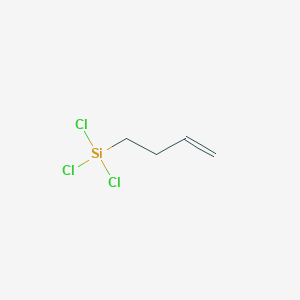
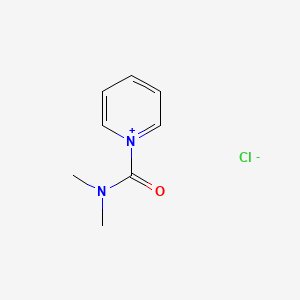
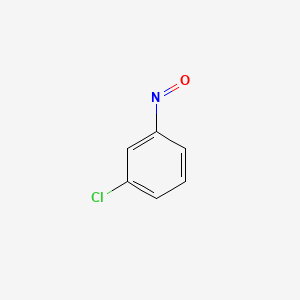

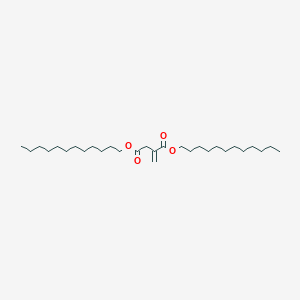
![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)
![(1R,3R,4R,7R,9S,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol](/img/structure/B14749727.png)

